molecular formula C28H29N3O3 B11406496 1-(2-ethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-ethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11406496
M. Wt: 455.5 g/mol
InChI Key: CMEYVQKMODKTKE-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a benzimidazolyl group, and a pyrrolidinone ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the pyrrolidinone ring: This step may involve the reaction of the benzimidazole derivative with a suitable lactam or amide under basic conditions.

    Attachment of the ethoxyphenyl and phenoxypropyl groups: These groups can be introduced through nucleophilic substitution reactions, often using alkyl halides or sulfonates as electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace leaving groups like halides or tosylates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

1-(2-ethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O3/c1-2-33-26-16-9-8-15-25(26)31-20-21(19-27(31)32)28-29-23-13-6-7-14-24(23)30(28)17-10-18-34-22-11-4-3-5-12-22/h3-9,11-16,21H,2,10,17-20H2,1H3

InChI Key

CMEYVQKMODKTKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5

Origin of Product

United States

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